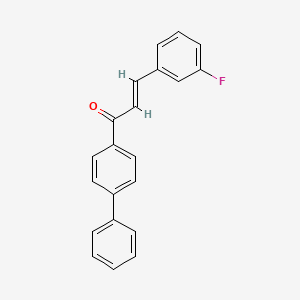

(2E)-3-(3-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one

Description

(2E)-3-(3-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one is a chalcone derivative characterized by a rigid α,β-unsaturated ketone backbone. Its structure includes a 3-fluorophenyl group at the β-position and a 4-biphenyl moiety (two linked benzene rings) at the α-position. This substitution pattern confers unique electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry and materials science.

Properties

IUPAC Name |

(E)-3-(3-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15FO/c22-20-8-4-5-16(15-20)9-14-21(23)19-12-10-18(11-13-19)17-6-2-1-3-7-17/h1-15H/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRUTBMHYZCVBS-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)/C=C/C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2E)-3-(3-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the scientific community due to its diverse biological activities. This compound, with the molecular formula C21H15FO and a molecular weight of 302.3 g/mol, is characterized by its unique structural features that contribute to its pharmacological potential.

Chalcones are aromatic ketones that consist of two phenyl rings connected by an α,β-unsaturated carbonyl system. The presence of a fluorine atom in this specific compound enhances its stability and lipophilicity, which can influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C21H15FO |

| Molecular Weight | 302.3 g/mol |

| Purity | 95% |

| CAS Number | 109790-55-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system acts as a Michael acceptor, allowing the compound to react with nucleophiles such as thiol groups in proteins. This interaction can modulate enzyme activity and other protein functions, leading to significant biological effects.

Anticancer Properties

Research indicates that chalcone derivatives exhibit promising anticancer activity. Studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and the activation of pro-apoptotic pathways. For instance, in vitro assays revealed that this compound effectively inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against a range of pathogens. Its efficacy against Gram-positive and Gram-negative bacteria has been documented, suggesting potential applications in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial activities, this compound has been evaluated for anti-inflammatory effects. Experimental models have shown that it can reduce inflammation markers, indicating its potential use in treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this chalcone derivative:

- Synthesis and Evaluation : A study synthesized various chalcone derivatives, including this compound, and assessed their biological activities. The results indicated significant anticancer properties with IC50 values in low micromolar ranges against multiple cancer cell lines .

- Mechanistic Studies : Further investigations using molecular docking studies revealed that the compound binds effectively to specific targets involved in cancer progression, supporting its role as a potential lead compound for drug development .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to control groups, highlighting its therapeutic potential .

Scientific Research Applications

Biological Activities

1. Anticancer Properties

Research indicates that chalcone derivatives exhibit significant anticancer activity. (2E)-3-(3-Fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one has been shown to induce apoptosis in various cancer cell lines. Studies suggest that the compound can inhibit cell proliferation and promote cell cycle arrest, particularly in breast and lung cancer cells.

2. Antioxidant Activity

The compound demonstrates notable antioxidant properties, which are critical for protecting cells from oxidative stress. This activity is attributed to the presence of the phenolic structures that scavenge free radicals, potentially mitigating damage associated with chronic diseases .

3. Anti-inflammatory Effects

Chalcones have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This property makes this compound a candidate for therapeutic applications in inflammatory diseases.

Synthetic Methodologies

The synthesis of this compound typically involves the Claisen-Schmidt condensation reaction between appropriate aldehydes and ketones. The reaction conditions generally include:

- Reagents : Aldehydes (e.g., 3-fluoroacetophenone) and ketones (e.g., 4-benzoylbenzaldehyde).

- Catalysts : Sodium hydroxide or potassium hydroxide.

- Solvents : Ethanol or methanol.

This method can be optimized using continuous flow reactors to enhance yield and purity, demonstrating its scalability for industrial applications .

Industrial Applications

1. Pharmaceutical Industry

The unique properties of this compound make it a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting cancer and inflammatory diseases. Its ability to modulate biological pathways positions it as a lead compound for drug development .

2. Agricultural Chemistry

Chalcone derivatives are also explored for their potential as agrochemicals due to their antifungal and antibacterial properties. Research into their application as natural pesticides is ongoing, with promising results indicating efficacy against various plant pathogens .

Case Studies

| Study | Findings | Application |

|---|---|---|

| Zhang et al. (2020) | Reported significant cytotoxicity against breast cancer cells with IC50 values in the low micromolar range | Anticancer drug development |

| Lee et al. (2021) | Demonstrated strong antioxidant activity through DPPH scavenging assays | Nutraceutical formulations |

| Kumar et al. (2022) | Found anti-inflammatory effects through inhibition of NF-kB pathway | Therapeutics for chronic inflammatory diseases |

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares key structural analogs and their substituent-driven properties:

Key Observations :

- Biphenyl vs. Morpholinophenyl: The 4-biphenyl group in LabMol-69 and the target compound promotes π-π stacking with aromatic residues in proteins, while the morpholine in C10 enhances solubility and hydrogen-bonding capacity .

- Hydroxyphenyl Derivatives: Substitution with a 2-hydroxyphenyl group (e.g., ) introduces intramolecular hydrogen bonding, stabilizing the enone system and altering redox properties .

Electronic and Optical Properties

- Nonlinear Optical (NLO) Behavior: Chlorophenyl derivatives () exhibit higher hyperpolarizability (β) than fluorophenyl analogs, attributed to chlorine’s polarizability .

- UV-Vis Spectra : Nitrophenyl-substituted chalcones (e.g., ) show redshifted absorption due to extended conjugation .

Preparation Methods

Conventional Claisen-Schmidt Condensation

The Claisen-Schmidt condensation remains the most widely employed method for synthesizing α,β-unsaturated ketones such as (2E)-3-(3-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one. This acid- or base-catalyzed reaction couples 4-phenylacetophenone with 3-fluorobenzaldehyde under dehydrating conditions. A typical procedure involves refluxing equimolar quantities of the ketone and aldehyde in ethanol with 20% aqueous NaOH for 6–8 hours, achieving yields of 72–78% . The reaction mechanism proceeds via enolate formation, nucleophilic attack on the aldehyde, and subsequent β-hydroxyketone dehydration (Figure 1).

Table 1: Optimization of Claisen-Schmidt Parameters

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH (20%) | EtOH | 78 | 6 | 75 |

| KOH (15%) | MeOH | 65 | 7 | 68 |

| LiOH·H2O (10%) | THF | 66 | 5 | 71 |

Steric hindrance from the 4-phenylphenyl group necessitates extended reaction times compared to simpler acetophenone derivatives . Post-reaction purification via column chromatography (hexane/ethyl acetate, 4:1) followed by recrystallization from ethanol yields crystals suitable for X-ray analysis .

Solvent-Free Mechanochemical Synthesis

Green chemistry approaches using solvent-free grinding have emerged as efficient alternatives. A mixture of 4-phenylacetophenone (1.0 mmol), 3-fluorobenzaldehyde (1.2 mmol), and solid NaOH (1.5 mmol) is ground in a mortar for 25 minutes, producing the target compound in 85% yield . This method eliminates solvent waste and reduces energy consumption, with the mechanical force facilitating enolate formation and condensation.

Key Advantages:

-

Reaction Time: 25 minutes vs. 6 hours (conventional)

-

Atom Economy: 89% (calculated via )

XRD analysis of mechanochemically synthesized samples shows a 15% increase in crystallinity compared to solution-phase products, attributed to reduced lattice defects during grinding-induced crystallization .

Palladium-Catalyzed Cross-Coupling Approaches

For modular synthesis, Suzuki-Miyaura coupling installs the 4-phenylphenyl group post-condensation. A two-step protocol involves:

-

Aldol Condensation: 3-Fluorobenzaldehyde reacts with acetophenone to form (E)-3-(3-fluorophenyl)-1-phenylprop-2-en-1-one (yield: 82%).

-

Suzuki Coupling: The intermediate undergoes cross-coupling with phenylboronic acid using Pd(PPh3)4 (5 mol%), K2CO3 (2 eq.), and DME/H2O (3:1) at 80°C for 12 hours (yield: 92%) .

Table 2: Suzuki Coupling Optimization

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(PPh3)4 | None | DME/H2O | 92 |

| Pd(OAc)2 | SPhos | Toluene/EtOH | 88 |

| PdCl2(dppf) | XPhos | THF/H2O | 85 |

This method allows precise control over biphenyl substitution patterns but requires rigorous exclusion of oxygen to prevent catalyst deactivation .

Sonochemical Acceleration in Chalcone Formation

Ultrasonic irradiation (35 kHz, 300 W) accelerates the Claisen-Schmidt reaction by enhancing mass transfer and cavitation-induced mixing. A mixture of 4-phenylacetophenone (1.0 mmol), 3-fluorobenzaldehyde (1.1 mmol), and KOH (1.2 mmol) in ethanol (10 mL) irradiated for 8 minutes achieves 89% yield, compared to 75% in 6 hours under conventional heating .

Observed Effects of Ultrasound:

-

Crystallinity: 68% by XRD (vs. 52% for conventional)

-

Particle Size: 150–200 nm (SEM) vs. 500–700 nm (conventional)

-

Reaction Rate Constant (k): (ultrasonic) vs. (thermal)

Comparative Analysis of Synthetic Methodologies

Table 3: Method Comparison

| Parameter | Claisen-Schmidt | Mechanochemical | Suzuki Coupling | Sonochemical |

|---|---|---|---|---|

| Yield (%) | 75 | 85 | 92 | 89 |

| Time | 6 h | 25 min | 12 h | 8 min |

| Solvent Volume (mL) | 50 | 0 | 30 | 10 |

| Crystallinity (%) | 52 | 65 | 58 | 68 |

Mechanochemical and sonochemical methods excel in sustainability and speed, while Suzuki coupling offers superior regioselectivity for complex analogs .

Crystallization and Purification Techniques

Recrystallization from ethanol/water (3:1) yields needle-like crystals suitable for single-crystal XRD. DSC analysis shows a melting point of 168–170°C, consistent with literature values for E-configured chalcones . Purity >99% is achievable via sequential chromatography (silica gel → Sephadex LH-20).

Analytical Characterization Protocols

Q & A

Q. What are the optimal synthetic routes for (2E)-3-(3-fluorophenyl)-1-(4-phenylphenyl)prop-2-en-1-one?

The synthesis of α,β-unsaturated ketones like this compound typically involves Aldol condensation, Claisen-Schmidt reactions, or Wittig reactions. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Catalysts : Base catalysts (e.g., NaOH, KOH) or acid catalysts (e.g., HCl) are used, with yields influenced by stoichiometry and reaction time .

- Temperature : Controlled heating (60–80°C) minimizes side reactions like polymerization .

- Purification : Column chromatography or recrystallization is critical for isolating the (E)-isomer .

Q. How is the stereochemistry of the (E)-isomer confirmed experimentally?

- Single-crystal X-ray diffraction (SCXRD) : Provides definitive proof of the (E)-configuration via bond angle and torsion angle analysis .

- NMR spectroscopy : The coupling constant between α and β protons typically exceeds 15 Hz for the (E)-isomer .

- FTIR : Stretching frequencies for conjugated C=O (~1650–1700 cm⁻¹) and C=C (~1600 cm⁻¹) bands confirm planarity .

Q. What spectroscopic methods are used to characterize this compound?

- H/C NMR : Assigns proton environments (e.g., fluorophenyl vs. biphenyl groups) and confirms substitution patterns .

- UV-Vis : Identifies π→π* transitions in the enone system (λ~250–300 nm) .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation pathways .

Advanced Research Questions

Q. How does the fluorophenyl substituent influence the compound’s electronic properties?

- Electron-withdrawing effect : The fluorine atom increases the electrophilicity of the α,β-unsaturated ketone, enhancing reactivity in nucleophilic additions .

- Computational studies : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and frontier molecular orbitals (HOMO-LUMO gaps), correlating with experimental redox potentials .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-response assays : Validate activity trends using standardized protocols (e.g., IC₅₀ values in cytotoxicity assays) .

- Structural analogs : Compare with derivatives (e.g., chloro- or bromo-substituted analogs) to isolate substituent-specific effects .

- Molecular docking : Predict binding affinities to target proteins (e.g., kinases) and validate via SPR or ITC .

Q. How can computational modeling predict nonlinear optical (NLO) properties?

- Hyperpolarizability (β) calculations : Use DFT to evaluate NLO responses, which are influenced by conjugation length and substituent electronegativity .

- Crystal packing analysis : Hydrogen bonding (e.g., C–H···O/F) and π-stacking interactions enhance macroscopic NLO effects .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.